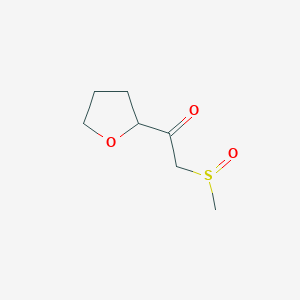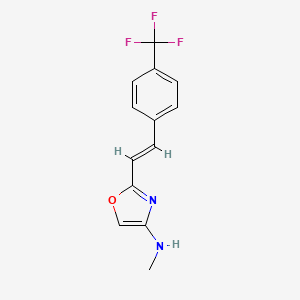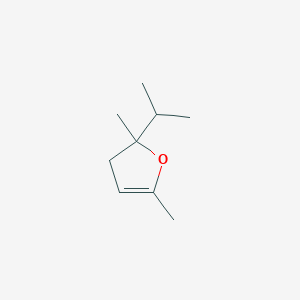
2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran is a heterocyclic organic compound known for its unique structure and properties. It is a derivative of dihydrofuran, characterized by the presence of isopropyl and dimethyl groups at specific positions on the furan ring. This compound has garnered interest due to its role as a sex pheromone in certain insect species, particularly the leather-winged sailor Hylecoetus Dermestoides .
Preparation Methods
The synthesis of 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran involves a multi-step process. One notable method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetoacetic ester, initiated by trivalent manganese acetate . This reaction yields 5-isopropenyl-3-carbethoxy-2,5-dimethyl-4,5-dihydrofuran, which undergoes further transformations to produce the target compound. Industrial production methods typically follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated analogs or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its role as a sex pheromone makes it valuable in studies related to insect behavior and pest control.
Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran exerts its effects, particularly as a sex pheromone, involves interaction with specific olfactory receptors in insects. These receptors, upon binding with the compound, trigger a cascade of molecular events leading to behavioral responses such as attraction or mating .
Comparison with Similar Compounds
2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran can be compared with other similar compounds like:
2,5-Dimethyl-2,3-dihydrofuran: Lacks the isopropyl group, resulting in different chemical and biological properties.
5-Isopropyl-3,3-dimethyl-2-methylene-2,3-dihydrofuran: Contains a methylene group, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
131532-55-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,5-dimethyl-2-propan-2-yl-3H-furan |
InChI |
InChI=1S/C9H16O/c1-7(2)9(4)6-5-8(3)10-9/h5,7H,6H2,1-4H3 |
InChI Key |
HXVCRRAPRCROTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(O1)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


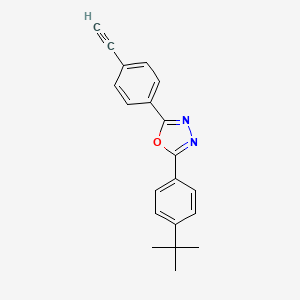
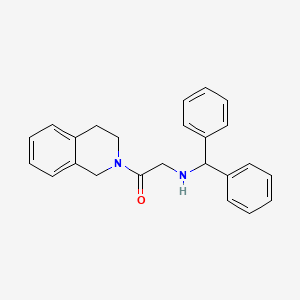
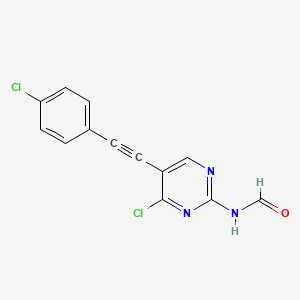
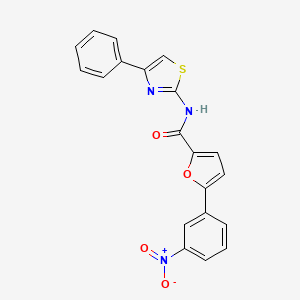
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
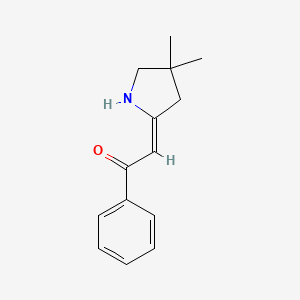
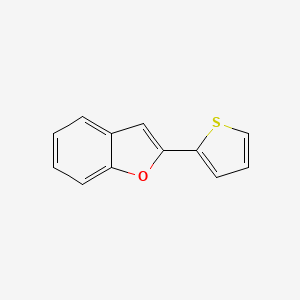
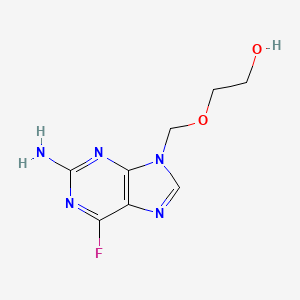
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
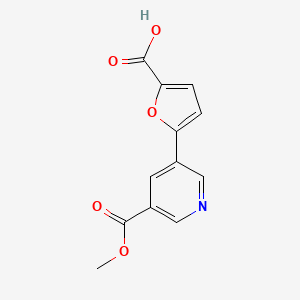
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
